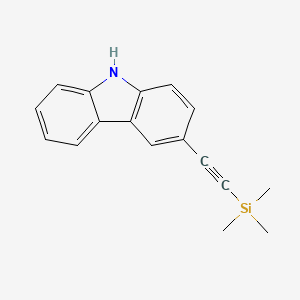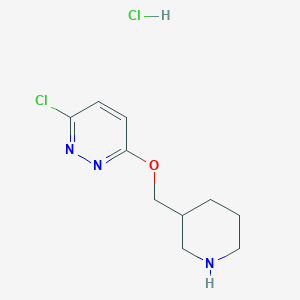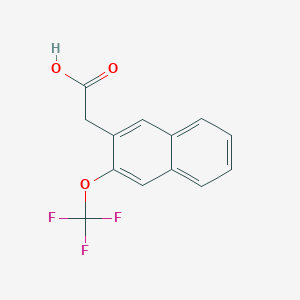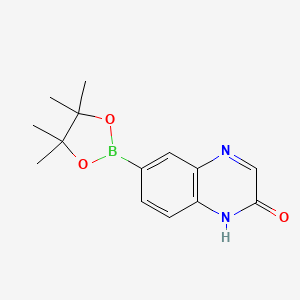
Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate is a chemical compound with a complex structure that includes a quinazoline ring system
Preparation Methods
The synthesis of Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a quinazoline derivative with butyl chloroformate under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the ester linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced quinazoline derivatives.
Scientific Research Applications
Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: This compound has a similar structure but includes a benzo[d][1,3]oxazine ring instead of a quinazoline ring.
3-(7-Butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid: This compound features a purine ring system and is used in different applications.
Properties
CAS No. |
5437-56-9 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
butyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-6-19-12(17)8-4-5-10-9(7-8)11(16)15-13(18)14-10/h8H,2-7H2,1H3,(H2,14,15,16,18) |
InChI Key |
PONWRLQFWZSNCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCC2=C(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)



![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)




